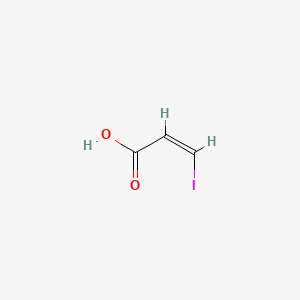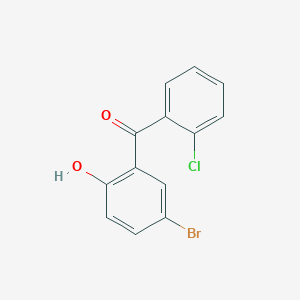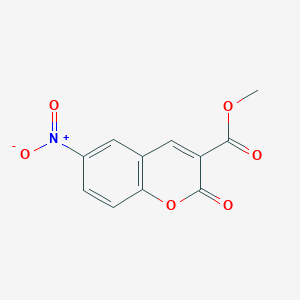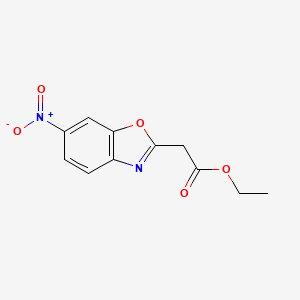
(Z)-3-Iodoacrylic acid
説明
(Z)-3-Iodoacrylic acid is an organic compound characterized by the presence of an iodine atom attached to the third carbon of an acrylic acid molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Iodoacrylic acid typically involves the iodination of acrylic acid derivatives. One common method is the addition of iodine to a pre-formed acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity iodine and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding iodinated carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Iodinated carboxylic acids.
Reduction: Iodinated alcohols.
Substitution: Various iodinated derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (Z)-3-Iodoacrylic acid is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of iodinated compounds on biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which (Z)-3-Iodoacrylic acid exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets. Additionally, the presence of the carboxylic acid group allows for interactions with enzymes and receptors, modulating their activity and function.
類似化合物との比較
3-Bromoacrylic acid: Similar structure but with a bromine atom instead of iodine.
3-Chloroacrylic acid: Contains a chlorine atom in place of iodine.
3-Fluoroacrylic acid: Features a fluorine atom instead of iodine.
Uniqueness: (Z)-3-Iodoacrylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and increased polarizability compared to its bromine, chlorine, and fluorine counterparts. These properties can influence the compound’s reactivity, making it suitable for specific applications where other halogenated acrylic acids may not be as effective.
特性
IUPAC Name |
3-iodoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275570 | |
| Record name | 3-iodoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-44-6, 6372-02-7 | |
| Record name | 3-Iodo-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for preparing (Z)-3-Iodoacrylic acid?
A1: One established method involves the reaction of propiolic acid with methylmagnesium iodide in tetrahydrofuran (THF). This reaction proceeds stereospecifically, yielding exclusively the (Z)-isomer of 3-iodoacrylic acid [].
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It readily reacts with various organozinc reagents under palladium(0) catalysis to afford (E)- and (Z)-α,β-unsaturated acids and amides stereospecifically after acidic cleavage []. Additionally, it participates in copper(I)-catalyzed multicomponent reactions with terminal alkynes and primary amines to produce diverse heterocyclic compounds, including 5-hydroxy-1H-pyrrol-2(5H)-ones and complex indole/lactam scaffolds [, ].
Q3: Are there any notable examples of this compound's application in natural product synthesis?
A3: Yes, the copper-catalyzed multicomponent reaction using this compound has been successfully employed in a short-step synthesis of pulchellalactam, a naturally occurring compound [].
Q4: Does this compound participate in reactions other than cross-couplings?
A4: Yes, this compound reacts with norbornene in the presence of a palladium catalyst and base to yield a diene product with an exo, exo-2,3-disubstituted norbornane skeleton []. This reaction highlights its ability to engage in reactions beyond typical cross-coupling processes.
Q5: What spectroscopic data is available for characterizing this compound?
A5: this compound can be characterized using 1H NMR spectroscopy. In CDCl3, the following signals are observed: δ 10.3 (1H, s), 7.7 (1H, d, J = 9 Hz), and 7.04 (1H, d, J = 9 Hz) []. These signals correspond to the carboxylic acid proton and the two vinylic protons, respectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)






![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)




